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Compound of Interest

Methyl 2-amino-4-
Compound Name:
methoxybutanoate

cat. No.: B3117638

For researchers, scientists, and drug development professionals, the precise structural
confirmation of novel compounds is paramount. This guide provides a comparative
spectroscopic analysis of Methyl 2-amino-4-methoxybutanoate, a key building block in
medicinal chemistry, against viable alternatives. By presenting predicted and experimental data
for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry
(MS), this document serves as a practical reference for the unambiguous identification and
characterization of this compound.

Comparative Spectroscopic Data

To facilitate clear and rapid analysis, the following tables summarize the predicted
spectroscopic data for Methyl 2-amino-4-methoxybutanoate and the experimental data for
two structurally similar alternatives: Methionine methyl ester and Homoserine methyl ester.

Table 1: *H NMR Spectroscopic Data (Predicted and Experimental, 500 MHz, CDCls)
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Compound o (ppm) Multiplicity Integration Assighment
Methyl 2-amino-
4-
~3.70 s 3H -OCHs (ester)
methoxybutanoat
e (Predicted)
~3.55 t 1H -CH(NH-)
~3.35 s 3H -OCHs (ether)
~3.30 t 2H -CH2-0O-
~2.00 m 2H -CH2-CH(NH2)
~1.60 brs 2H -NH:2
Methionine
methyl ester 3.74 s 3H -OCHs (ester)
(Experimental)
3.69 t 1H -CH(NH2)
2.58 t 2H -CH2-S-
2.11 s 3H -S-CHs
2.08-1.95 m 2H -CH2-CH(NH2)
1.68 brs 2H -NH:z
Homoserine
methyl ester 3.75 s 3H -OCHs
(Experimental)
3.80-3.70 m 2H -CH2-OH
3.55 dd 1H -CH(NH2)
2.05-1.90 m 2H -CH2-CH(NH-2)
2.50 (variable) brs 1H -OH
1.70 brs 2H -NH:z
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Table 2: 13C NMR Spectroscopic Data (Predicted and Experimental, 125 MHz, CDCIs)

Compound o (ppm) Assignment
Methyl 2-amino-4-
] ~174.0 C=0 (ester)

methoxybutanoate (Predicted)
~70.0 -CH2-O-
~58.0 -OCHs (ether)
~52.0 -CH(NH2)
~51.0 -OCHs (ester)
~30.0 -CH2-CH(NHz)
Methionine methyl ester

) 174.8 C=0 (ester)
(Experimental)
52.8 -CH(NH2)
52.2 -OCHs (ester)
315 -CH2-CH(NH2)
30.2 -CH2-S-
15.4 -S-CHs
Homoserine methyl ester

] 175.2 C=0 (ester)
(Experimental)
60.5 -CH2-OH
53.0 -CH(NH2)
52.5 -OCHs (ester)
35.0 -CH2-CH(NHz)

Table 3: IR Spectroscopic Data (Predicted and Experimental, cm~1)
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Compound

v (cm™)

Functional Group

Methyl 2-amino-4-

methoxybutanoate (Predicted)

3400-3200

N-H stretch (amine)

2950-2850 C-H stretch (alkane)
1740 C=0 stretch (ester)
1100 C-O stretch (ether and ester)

Methionine methyl ester

(Experimental)

3380, 3310

N-H stretch (amine)

2950, 2850 C-H stretch (alkane)
1738 C=0 stretch (ester)
1215 C-O stretch (ester)

Homoserine methyl ester

(Experimental)

3400-3200 (broad)

O-H and N-H stretch

2955, 2860 C-H stretch (alkane)
1735 C=0 stretch (ester)
1060 C-O stretch (alcohol and ester)

Table 4: Mass Spectrometry Data (Predicted and Experimental, ESI-MS)

Compound

[M+H]* (m/z)

Key Fragment lons (m/z)

Methyl 2-amino-4-

116.0712, 88.0606, 74.0606,

] 148.0974

methoxybutanoate (Predicted) 56.0500
Methionine methyl ester

_ 164.0740 116.0709, 104.0531, 61.0287
(Experimental)
Homoserine methyl ester

. 134.0761 116.0709, 74.0606, 56.0500
(Experimental)
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Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure
reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of
deuterated chloroform (CDCls) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard.

e Instrumentation: Acquire *H and 3C NMR spectra on a 500 MHz NMR spectrometer.
e 'H NMR Parameters:

o Number of scans: 16

o Relaxation delay: 1.0 s

o Pulse width: 30°

o Acquisition time: 4.0 s

o Spectral width: 16 ppm
e 13C NMR Parameters:

o Number of scans: 1024

o

Relaxation delay: 2.0 s

Pulse width: 30°

[¢]

[¢]

Acquisition time: 1.0 s

[e]

Spectral width: 240 ppm

o Data Processing: Apply a line broadening of 0.3 Hz for *H and 1.0 Hz for 13C spectra before
Fourier transformation. Phase and baseline correct all spectra.
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Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples, place one drop directly onto the diamond crystal of
an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer equipped with a universal ATR accessory.

Parameters:

o Spectral range: 4000-400 cm—1

o Resolution: 4 cm™!

o Number of scans: 16

Data Processing: Perform a background scan of the clean ATR crystal prior to sample
analysis. The final spectrum is presented in transmittance or absorbance mode.

Mass Spectrometry (MS)

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of
acetonitrile and water containing 0.1% formic acid.

Instrumentation: Analyze the sample using an Electrospray lonization (ESI) source coupled
to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Parameters (Positive lon Mode):

[¢]

Infusion flow rate: 5 pL/min

o

Capillary voltage: 3.5 kV

o

Nebulizing gas (N2): 1.5 L/min

[¢]

Drying gas (Nz2) temperature: 200 °C

[e]

Mass range: m/z 50-500
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+ Data Processing: Process the acquired data to identify the protonated molecular ion [M+H]*

and characteristic fragment ions.

Visualization of Analytical Workflow

The logical flow for the spectroscopic confirmation of Methyl 2-amino-4-methoxybutanoate is

outlined in the following diagram.
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Caption: Workflow for the spectroscopic confirmation of Methyl 2-amino-4-

methoxybutanoate.
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 To cite this document: BenchChem. [Spectroscopic Analysis of Methyl 2-amino-4-
methoxybutanoate: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3117638#methyl-2-amino-4-methoxybutanoate-
spectroscopic-analysis-confirmation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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